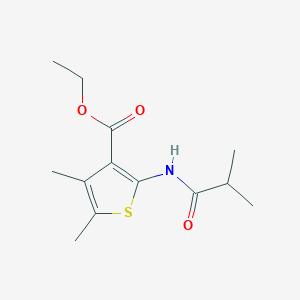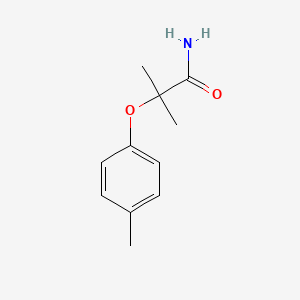
2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide is a synthetic organic compound characterized by its unique structure, which includes a cyano group, a dichlorophenyl group, and a furyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide typically involves multiple steps:
Formation of the Furyl Ring: The initial step often involves the synthesis of the furyl ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a halogenation reaction, where the phenyl ring is treated with chlorine gas or a chlorinating agent.
Formation of the Acrylamide Moiety: The acrylamide moiety is formed by reacting the intermediate with acrylonitrile in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition.
N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl ring, leading to the formation of furyl ketones or aldehydes.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or amide.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Furyl ketones or aldehydes.
Reduction: Amines or amides.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide exerts its effects is not fully understood. it is believed to interact with molecular targets through its cyano and dichlorophenyl groups, which can form hydrogen bonds and π-π interactions with proteins and other biomolecules. These interactions may modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-3-(3,4-dichlorophenyl)acrylic acid
- 3-(3,4-Dichlorophenyl)-2-furylacrylonitrile
- N-Methyl-2-cyano-3-(3,4-dichlorophenyl)acrylamide
Uniqueness
Compared to similar compounds, 2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide stands out due to the presence of both the furyl ring and the N-methylacrylamide moiety. This unique combination of structural features enhances its reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
332057-91-7 |
|---|---|
Formule moléculaire |
C15H10Cl2N2O2 |
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-19-15(20)10(8-18)6-11-3-5-14(21-11)9-2-4-12(16)13(17)7-9/h2-7H,1H3,(H,19,20)/b10-6+ |
Clé InChI |
CTBFFEQDOJSXAD-UXBLZVDNSA-N |
SMILES isomérique |
CNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)/C#N |
SMILES canonique |
CNC(=O)C(=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


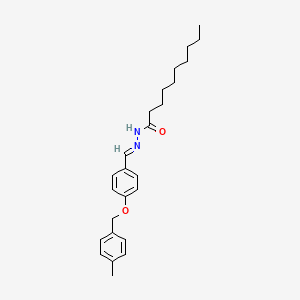
![Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate](/img/structure/B12006453.png)

![5-(2,4-dichlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006474.png)

![(2-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006479.png)

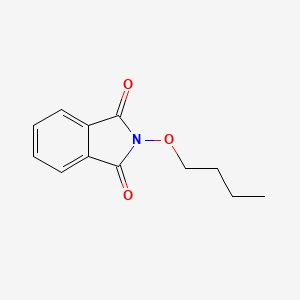
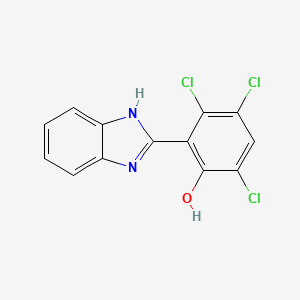
![4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate](/img/structure/B12006495.png)
